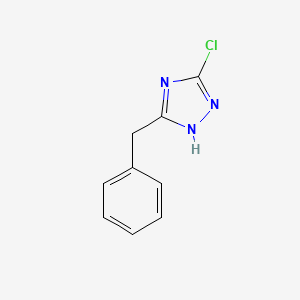

5-Benzyl-3-chloro-1H-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-benzyl-3-chloro-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHFSGDTOPZGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 5-Benzyl-3-chloro-1H-1,2,4-triazole: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore in the design of enzyme inhibitors and receptor antagonists. The strategic substitution on the triazole ring allows for the fine-tuning of a molecule's pharmacological profile. Specifically, the 5-Benzyl-3-chloro-1H-1,2,4-triazole moiety serves as a crucial building block in the synthesis of various targeted therapeutics, where the benzyl group can provide important hydrophobic interactions and the chloro substituent acts as a key reactive handle for further molecular elaboration. This guide provides an in-depth technical overview of a reliable and well-established synthetic pathway to this important intermediate, intended for researchers and professionals in the field of drug development.

A Validated Two-Step Synthetic Pathway

The synthesis of 5-Benzyl-3-chloro-1H-1,2,4-triazole is most effectively achieved through a robust two-step process commencing from the readily available 5-benzyl-1H-1,2,4-triazol-3-amine. This pathway leverages fundamental and well-understood reactions in heterocyclic chemistry: the formation of a diazonium salt from an amino group, followed by a copper(I)-catalyzed Sandmeyer reaction to introduce the chloro substituent.

Figure 2: Synthesis pathway for the 5-benzyl-1H-1,2,4-triazol-3-amine precursor.

Experimental Protocol: Synthesis of 5-Benzyl-1H-1,2,4-triazol-3-amine

Materials and Equipment:

-

Phenylacetic acid

-

Aminoguanidine bicarbonate

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, a mixture of aminoguanidine bicarbonate and phenylacetic acid is heated under acidic conditions. [3]2. The reaction mixture is refluxed for several hours to ensure complete cyclization.

-

Upon cooling, the reaction mixture is neutralized with a sodium hydroxide solution to precipitate the product.

-

The crude 5-benzyl-1H-1,2,4-triazol-3-amine is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.

| Parameter | Value |

| Molar Ratio (Phenylacetic Acid:Aminoguanidine) | 1 : 1.1 |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

Table 1: Typical reaction parameters for the synthesis of 5-benzyl-1H-1,2,4-triazol-3-amine.

Part 2: Diazotization and Sandmeyer Reaction

With the precursor in hand, the next critical steps involve the conversion of the amino group to a chloro group via a diazonium salt intermediate.

Causality Behind Experimental Choices

The diazotization of heterocyclic amines is a sensitive reaction that requires careful temperature control. The reaction is typically carried out at 0-5 °C to ensure the stability of the diazonium salt, which can be unstable and decompose at higher temperatures. The use of sodium nitrite in an acidic medium generates nitrous acid in situ, which is the active diazotizing agent.

The Sandmeyer reaction is a cornerstone of aromatic and heterocyclic chemistry for the conversion of diazonium salts to various functionalities. [4][5]The use of copper(I) chloride is crucial as it catalyzes the single-electron transfer process that initiates the radical mechanism, leading to the substitution of the diazonium group with a chloride ion and the liberation of nitrogen gas. [6]

Experimental Protocol: Synthesis of 5-Benzyl-3-chloro-1H-1,2,4-triazole

Materials and Equipment:

-

5-Benzyl-1H-1,2,4-triazol-3-amine

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Copper(I) chloride

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

5-Benzyl-1H-1,2,4-triazol-3-amine is dissolved in a cold aqueous solution of hydrochloric acid in a beaker or flask maintained in an ice bath.

-

A solution of sodium nitrite in cold water is added dropwise to the stirred solution of the amine hydrochloride, ensuring the temperature is maintained between 0 and 5 °C. The reaction is monitored for the completion of diazotization.

-

In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared.

-

The cold diazonium salt solution is then slowly added to the copper(I) chloride solution.

-

The reaction mixture is allowed to warm to room temperature and then gently heated to drive the reaction to completion, as evidenced by the cessation of nitrogen gas evolution.

-

The mixture is cooled, and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude 5-Benzyl-3-chloro-1H-1,2,4-triazole can be purified by column chromatography or recrystallization.

| Parameter | Value |

| Diazotization Temperature | 0-5 °C |

| Sandmeyer Reaction Temperature | Room temperature to 50-60 °C |

| Molar Ratio (Amine:NaNO2) | 1 : 1.05 |

| Molar Ratio (Amine:CuCl) | 1 : 1.2 |

| Typical Yield | 60-75% |

Table 2: Typical reaction parameters for the synthesis of 5-Benzyl-3-chloro-1H-1,2,4-triazole.

Conclusion and Future Perspectives

The described two-step synthesis of 5-Benzyl-3-chloro-1H-1,2,4-triazole provides a reliable and scalable route to this valuable building block for drug discovery and development. The methodology relies on well-established and understood chemical transformations, ensuring reproducibility. The chloro substituent at the 3-position offers a versatile handle for further functionalization, enabling the exploration of a wide chemical space in the quest for novel therapeutic agents. Future work may focus on the development of more sustainable and environmentally friendly one-pot procedures or the exploration of alternative halogenation methods that avoid the use of copper catalysts.

References

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link].

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals. Available at: [Link].

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link].

- Synthesizing process of 1H-1,2,4-triazole. Google Patents.

-

Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link].

-

3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. ResearchGate. Available at: [Link].

-

ChemInform Abstract: Methods for the Synthesis of 3-Nitro-5-chloro-1,2,4-triazole. ResearchGate. Available at: [Link].

-

Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate. Available at: [Link].

-

Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. Available at: [Link].

-

Supporting Information for Ru-Catalyzed Cycloaddition of Alkynes and Organic Azides on Water. American Chemical Society. Available at: [Link].

- A kind of synthesis technique of triazolone. Google Patents.

- Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Google Patents.

-

One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. American Chemical Society. Available at: [Link].

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link].

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available at: [Link].

-

One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Royal Society of Chemistry. Available at: [Link].

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link].

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link].

-

Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. American Chemical Society. Available at: [Link].

-

Deaminative chlorination of aminoheterocycles. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions. ResearchGate. Available at: [Link].

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Chemical properties of 5-Benzyl-3-chloro-1H-1,2,4-triazole

An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-3-chloro-1H-1,2,4-triazole

Introduction: A Versatile Heterocyclic Scaffold

5-Benzyl-3-chloro-1H-1,2,4-triazole is a substituted heterocyclic compound built upon the 1,2,4-triazole core. This five-membered ring, containing three nitrogen atoms and two carbon atoms, is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The title compound is functionalized with a benzyl group at the C5 position and a reactive chloro group at the C3 position. This specific arrangement makes it a valuable intermediate, particularly in drug discovery, where the chlorine atom acts as a versatile synthetic handle for introducing diverse functionalities through nucleophilic substitution.[3][4] The 1,2,4-triazole moiety itself is a key component in numerous approved drugs, including well-known antifungal and antiviral agents.[5]

This guide provides a detailed examination of the synthesis, spectroscopic characteristics, and chemical reactivity of 5-Benzyl-3-chloro-1H-1,2,4-triazole, offering field-proven insights for its application in research and development.

| Chemical Identifier | Value | Source |

| CAS Number | 1256643-53-4 | [6][7] |

| Molecular Formula | C₉H₈ClN₃ | [6][8] |

| Molecular Weight | 193.63 g/mol | [7] |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of 5-Benzyl-3-chloro-1H-1,2,4-triazole.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Benzyl-1H-1,2,4-triazol-3(2H)-one

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetic acid hydrazide (1 equiv.), potassium carbonate (2 equiv.), and ethanol to form a slurry.

-

Reaction: Slowly add a solution of cyanogen bromide (1.1 equiv.) in ethanol to the slurry at room temperature. Causality: The base deprotonates the hydrazide, increasing its nucleophilicity to attack the electrophilic carbon of cyanogen bromide. The subsequent intramolecular cyclization is favored by the proximity of the terminal nitrogen.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and acidify with 2M HCl to pH ~5-6 to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the triazolone intermediate.

Step 2: Synthesis of 5-Benzyl-3-chloro-1H-1,2,4-triazole

-

Reagents & Setup: In a flask fitted with a reflux condenser and protected from moisture with a drying tube, place the 5-Benzyl-1H-1,2,4-triazol-3(2H)-one (1 equiv.).

-

Reaction: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 equiv.). The use of POCl₃ is a standard and effective method for converting hydroxyl groups on nitrogen heterocycles into chlorides.[9]

-

Reflux: Heat the mixture at 110 °C for 2-3 hours. Causality: The lone pair on the carbonyl oxygen of the triazolone tautomer attacks the phosphorus atom, initiating a sequence that ultimately replaces the C-O bond with a C-Cl bond.

-

Work-up: Cool the reaction mixture to room temperature and very slowly pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until a precipitate forms.

-

Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.

Spectroscopic Profile

The structural identity and purity of 5-Benzyl-3-chloro-1H-1,2,4-triazole can be confirmed by a combination of spectroscopic methods. The following table summarizes the predicted data based on its structure and data from analogous compounds.[10][11][12]

| Technique | Expected Observations |

| ¹H NMR | ~13-15 ppm (br s, 1H, NH -triazole); ~7.20-7.40 ppm (m, 5H, Ar-H ); ~4.10 ppm (s, 2H, -CH₂ -Ar). |

| ¹³C NMR | ~158 ppm (C -Cl); ~152 ppm (C -CH₂); ~135 ppm (Ar C -ipso); ~129 ppm (Ar C -ortho/para); ~127 ppm (Ar C -meta); ~32 ppm (-C H₂-). |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 193 with an isotopic M+2 peak at m/z 195 (~33% intensity). Key fragment at m/z 91 (tropylium ion, [C₇H₇]⁺). |

| IR (KBr) | ~3150 cm⁻¹ (br, N-H stretch); ~3050 cm⁻¹ (sp² C-H stretch); ~2950 cm⁻¹ (sp³ C-H stretch); ~1600, 1495, 1450 cm⁻¹ (C=C & C=N stretch).[11][13] |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of 5-Benzyl-3-chloro-1H-1,2,4-triazole is dominated by the electrophilic nature of the carbon atom at the C3 position, which is directly attached to the electron-withdrawing chloro group and is part of an aromatic, electron-deficient triazole ring.[1][14]

Nucleophilic Aromatic Substitution (SₙAr)

The primary and most synthetically useful reaction of this compound is the nucleophilic aromatic substitution (SₙAr) of the chloride. The triazole ring is sufficiently electron-withdrawing to activate the C3 position for attack by a wide range of nucleophiles, making the chloride a good leaving group.[9]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr) at the C3 position.

This reactivity allows for the facile introduction of various functional groups, including:

-

Amines: Reaction with primary or secondary amines yields 3-amino-1,2,4-triazole derivatives.

-

Alkoxides: Treatment with sodium or potassium alkoxides produces 3-alkoxy-1,2,4-triazoles.

-

Thiolates: Reaction with thiolates gives 3-thioether-1,2,4-triazole analogs.

Experimental Protocol: SₙAr with Benzylamine

-

Reagents & Setup: Dissolve 5-Benzyl-3-chloro-1H-1,2,4-triazole (1 equiv.) in a suitable polar aprotic solvent like DMF or NMP in a reaction vessel.

-

Addition: Add benzylamine (1.1 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv.). Causality: The base is not strictly required for the substitution but serves to neutralize the HCl generated in situ, preventing the protonation of the benzylamine nucleophile and driving the reaction to completion.

-

Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into water to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water to remove the solvent and amine salt, and dry. Recrystallization from ethanol or purification via column chromatography can provide the highly pure 3-(benzylamino) derivative.

Reactivity at Ring Nitrogens

The N-H proton of the triazole ring is weakly acidic. It can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a triazolide anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides (e.g., methyl iodide) or acyl chlorides, leading to N-substituted derivatives. The substitution can occur at N1, N2, or N4, and the regioselectivity is often dependent on the nature of the electrophile and the reaction conditions.

Conclusion and Outlook

5-Benzyl-3-chloro-1H-1,2,4-triazole stands out as a strategically important building block. Its chemical properties are defined by the stable aromatic triazole core and the highly reactive C-Cl bond. The predictability of its nucleophilic substitution reactions makes it an ideal substrate for generating diverse chemical libraries for screening in drug discovery and agrochemical research. A thorough understanding of its synthesis, spectroscopic features, and reactivity is paramount for any scientist aiming to leverage this versatile molecule for the development of novel, biologically active compounds.

References

-

Oue, M., et al. (2009). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Arkivoc, 2009(11), 263-274. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

Gümrükçüoğlu, N., et al. (2018). Synthesis of 5-chloro-8-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy) quinoline. Molbank, 2019(1), M1027. Available at: [Link]

-

Taylor & Francis Group. (n.d.). Synthesis, crystal structure and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazole enriched with varied functionality. Figshare. Retrieved from [Link]

-

AKJournals. (n.d.). A Facile Route to Triazolopyrimidines Using Continuous Flow Chemistry. Retrieved from [Link]

-

TRACE: Tennessee Research and Creative Exchange. (n.d.). Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. Retrieved from [Link]

-

Paper Teplate. (n.d.). Nature, Spectroscopy Applications and Biological Activities Triazoles. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Molecules, 27(4), 1332. Available at: [Link]

- Manera, C., et al. (2009). Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation. Archiv der Pharmazie, 342(8), 473-480.

-

Elguero, J., et al. (1976). Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. The Journal of Organic Chemistry, 41(1), 38-45. Available at: [Link]

-

Mikhailopulo, I. A., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(13), 6896. Available at: [Link]

-

Küçükgüzel, Ş. G., et al. (2015). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Pharmaceutical Sciences, 12(1), 43-54. Available at: [Link]

-

Angene Chemical. (n.d.). 5-benzyl-3-chloro-1H-1,2,4-triazole. Retrieved from [Link]

-

National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. You are being redirected... [hit2lead.com]

- 7. 1256643-53-4|5-Benzyl-3-chloro-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 8. angenechemical.com [angenechemical.com]

- 9. BJOC - Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides [beilstein-journals.org]

- 10. dspace.ncl.res.in [dspace.ncl.res.in]

- 11. tandf.figshare.com [tandf.figshare.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Benzyl-3-chloro-1H-1,2,4-triazole

CAS Number: 1256643-53-4

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically significant drugs.[1][2] This five-membered heterocycle, with its unique electronic and hydrogen bonding capabilities, serves as a versatile pharmacophore capable of engaging with various biological targets.[1] The subject of this guide, 5-Benzyl-3-chloro-1H-1,2,4-triazole, is a specific derivative that combines the established biological relevance of the triazole core with the lipophilic benzyl group and a reactive chloro-substituent. This combination makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery and agrochemical development. This document provides a detailed examination of its properties, a proposed synthetic route with a step-by-step protocol, and an exploration of its potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its application in synthesis and biological screening. Below is a summary of the key characteristics of 5-Benzyl-3-chloro-1H-1,2,4-triazole.

| Property | Value | Source/Comment |

| CAS Number | 1256643-53-4 | [3] |

| Molecular Formula | C9H8ClN3 | Calculated from structure |

| Molecular Weight | 193.64 g/mol | Calculated from structure |

| Appearance | Expected to be a solid | Based on similar substituted triazoles |

| Tautomerism | Exists in 1H and 4H tautomeric forms, with the 1H form generally being more stable. | [1] |

| Key Structural Features | Benzyl group at C5, Chloro group at C3, 1H-1,2,4-triazole core | Provides a scaffold for further functionalization |

Proposed Synthesis Pathway and Experimental Protocol

Conceptual Workflow of the Synthesis

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. 1256643-53-4|5-Benzyl-3-chloro-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. isres.org [isres.org]

Structure elucidation of 5-Benzyl-3-chloro-1H-1,2,4-triazole

An In-Depth Technical Guide to the Structure Elucidation of 5-Benzyl-3-chloro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Certainty

In the landscape of medicinal chemistry and materials science, the 1,2,4-triazole scaffold is a cornerstone of innovation, integral to a wide array of therapeutic agents and functional materials.[1][2][3] The precise arrangement of atoms within these molecules is not a trivial academic detail; it is the very foundation of their function, dictating their interaction with biological targets, their physicochemical properties, and ultimately, their efficacy and safety. The unambiguous determination of a molecule's structure is, therefore, the bedrock of reliable and reproducible science.

The Hypothesis: Proposed Structure and Synthetic Context

Before any analysis begins, we must establish the hypothesized structure. Based on its nomenclature, the target compound is:

-

A five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4 (a 1,2,4-triazole).

-

A benzyl group (-CH₂-Ph) attached at position 5.

-

A chlorine atom attached at position 3.

-

A hydrogen atom on one of the ring's nitrogen atoms, leading to potential tautomerism (1H, 2H, or 4H). The 1H tautomer is often the most stable.[3]

Hypothesized Structure:

Figure 1. Hypothesized structure of 5-Benzyl-3-chloro-1H-1,2,4-triazole.

A plausible synthetic route involves the reaction of a substituted thiosemicarbazide with a suitable reagent to form a triazole-thione, followed by a chlorination step.[4] Understanding the synthesis is crucial as it informs our expectations of potential impurities or isomeric byproducts that must be ruled out during analysis.

The Analytical Gauntlet: A Multi-Pronged Approach to Validation

No single technique can unequivocally prove a structure. True confidence is achieved by integrating data from multiple, independent analytical methods. Our workflow is designed to systematically deconstruct the molecule, examining its elemental composition, functional groups, and atomic connectivity.

Caption: Workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Elemental Formula

Expertise & Experience: Mass spectrometry is our first port of call. It provides the molecular weight, a fundamental check on our hypothesis. For halogenated compounds, it offers a distinct, self-validating signature: the isotopic pattern.[5][6]

Trustworthiness: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a predictable M+2 peak with an intensity approximately one-third that of the molecular ion (M+) peak. This is a non-negotiable feature for a monochlorinated compound. High-Resolution Mass Spectrometry (HRMS) further elevates confidence by providing a highly accurate mass, allowing for the determination of the exact elemental formula.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set capillary voltage to ~3.5-4.5 kV.

-

Acquire data over a mass range of m/z 50-500.

-

Perform an internal calibration to ensure high mass accuracy (< 5 ppm).

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Verify the presence of the corresponding [M+H+2]⁺ peak at the correct m/z and with an intensity ratio of approximately 100:33.

-

Use the instrument's software to calculate the elemental formula from the accurate mass of the [M+H]⁺ peak.

-

Predicted Data Summary

| Feature | Expected Value | Rationale |

| Molecular Formula | C₉H₈ClN₃ | Derived from the hypothesized structure. |

| Exact Mass | 209.0407 | Monoisotopic mass calculated for C₉H₈³⁵ClN₃. |

| [M+H]⁺ Ion | m/z 210.0485 | Protonated molecular ion. |

| [M+H+2]⁺ Ion | m/z 212.0455 | Isotopic peak due to the presence of ³⁷Cl. |

| Intensity Ratio | ~3:1 | Characteristic natural abundance of ³⁵Cl vs. ³⁷Cl.[6] |

| Key Fragments | [M-N₂]⁺, [C₇H₇]⁺ | Fragmentation of the triazole ring and loss of the benzyl group are common pathways.[7][8] |

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise connectivity of a molecule in solution.[9] ¹H NMR reveals the number and environment of different protons, while ¹³C NMR maps the carbon skeleton.

Trustworthiness: The combination of chemical shifts, integration values (for ¹H), and splitting patterns provides a detailed picture that must be entirely consistent with the proposed structure. Any deviation would immediately invalidate the hypothesis. For this molecule, we expect distinct signals for the benzyl group protons, the aromatic protons, and the labile N-H proton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like N-H). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration, especially of the aromatic signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using the zgpg30 pulse program).

-

A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

-

Predicted Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H | 13.0 - 15.0 | Broad Singlet | 1H | N-H | The triazole N-H proton is acidic and often appears as a broad signal at a high chemical shift in DMSO-d₆. Its position can vary with concentration and temperature. |

| ¹H | 7.20 - 7.40 | Multiplet | 5H | Phenyl-H | Protons of the benzyl's phenyl ring, typically appearing in the standard aromatic region. |

| ¹H | 4.15 | Singlet | 2H | CH₂ | The benzylic protons are adjacent to an aromatic ring and the triazole ring, appearing as a singlet as there are no adjacent protons to couple with. |

| ¹³C | ~160 | Singlet | - | C3 (Triazole) | Carbon attached to the electronegative chlorine and two nitrogen atoms, expected to be significantly downfield. |

| ¹³C | ~155 | Singlet | - | C5 (Triazole) | Carbon attached to the benzyl group and two nitrogen atoms. |

| ¹³C | 136 - 138 | Singlet | - | Phenyl C-ipso | The quaternary carbon of the phenyl ring attached to the CH₂ group. |

| ¹³C | 127 - 129 | Singlet | - | Phenyl CH | Aromatic carbons of the benzyl group.[10] |

| ¹³C | ~32 | Singlet | - | CH₂ | The benzylic carbon. |

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as another layer of validation.[11] It is particularly useful for identifying the N-H bond and the various bonds within the aromatic and heterocyclic rings.

Trustworthiness: The presence of a distinct N-H stretching band and characteristic aromatic C-H and C=C/C=N absorptions provides tangible evidence that corroborates the functional groups inferred from NMR and MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3200 | N-H Stretch | Triazole N-H |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 1500 - 1600 | C=N / N=N Stretch | Triazole ring |

| 1450 - 1500 | C=C Stretch | Aromatic ring |

| 1000 - 1200 | C-N Stretch | Ring C-N bonds |

| 700 - 800 | C-Cl Stretch | Carbon-Chlorine bond (often weak) |

The Final Verdict: Data Integration and Definitive Confirmation

The ultimate proof of structure lies in the seamless convergence of all analytical data.

Caption: Convergence of analytical data.

The structure of 5-Benzyl-3-chloro-1H-1,2,4-triazole is confirmed if and only if:

-

HRMS provides the exact mass for C₉H₈ClN₃ and shows the ~3:1 isotopic pattern for one chlorine atom.

-

¹H NMR shows signals integrating to 1, 2, and 5 protons with chemical shifts and multiplicities consistent with N-H, benzylic CH₂, and phenyl groups.

-

¹³C NMR displays a total of 9 distinct carbon signals, corresponding to the two triazole carbons, one benzylic carbon, and six phenyl carbons.

-

FTIR confirms the presence of N-H, aromatic, and heterocyclic functionalities.

For absolute, unequivocal proof, particularly for regulatory filings or patent applications, single-crystal X-ray crystallography would be employed. If a suitable crystal can be grown, this technique provides a 3D model of the molecule, directly visualizing the atomic connectivity and removing any lingering doubt.[12][13]

References

-

Trivedi, M. A., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available at: [Link]

-

Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Ismail, M. F., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. Available at: [Link]

-

Reddy, B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

-

Yüksek, H., et al. (2021). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

-

Black, P. J., & Heffernan, M. L. (1967). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Fun, H.-K., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. IUCr Journals. Available at: [Link]

-

Mal, D. R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

El-Shamy, H., & El-Brolosy, T. A. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. Available at: [Link]

-

Srivastava, R. M., et al. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

- CN105906575A - Synthesizing process of 1H-1,2,4-triazole. Google Patents.

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Available at: [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (2012). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Pozdnyakov, V. P., et al. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Available at: [Link]

-

D'souza, R., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available at: [Link]

-

Lin, J., et al. (2009). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. NIH. Available at: [Link]

-

Al-Dhfyan, A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

Kumar, R., et al. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

Wiecaszek, A., et al. (2022). X-ray structure of 5-methyl-11-(1-benzyl-1H-1,2,3-triazol-4-yl)... ResearchGate. Available at: [Link]

-

Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link]

-

Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH. Available at: [Link]

-

Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2013). Supplementary Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data of 5-Benzyl-3-chloro-1H-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 5-Benzyl-3-chloro-1H-1,2,4-triazole. As a versatile heterocyclic scaffold, understanding the structural and electronic properties of substituted 1,2,4-triazoles is paramount for their application in medicinal chemistry and materials science. This document serves as a detailed reference for the characterization of this specific molecule, offering insights into the interpretation of its spectral data.

Molecular Structure and Tautomerism

5-Benzyl-3-chloro-1H-1,2,4-triazole can exist in different tautomeric forms. The most stable tautomers are the 1H and 2H forms, with the 1H tautomer generally being the most stable for chloro-substituted 1,2,4-triazoles[1]. The position of the proton on the triazole ring will significantly influence the spectroscopic data, particularly the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-Benzyl-3-chloro-1H-1,2,4-triazole.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like 5-Benzyl-3-chloro-1H-1,2,4-triazole would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, especially of exchangeable protons like the N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

2D NMR (Optional but Recommended): To aid in the definitive assignment of all proton and carbon signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Benzyl-3-chloro-1H-1,2,4-triazole is expected to exhibit the following signals:

-

N-H Proton (Triazole Ring): A broad singlet is anticipated for the N-H proton of the triazole ring, typically in the region of 13.0-14.0 ppm, especially when DMSO-d₆ is used as the solvent. The broadness is due to quadrupole broadening and potential exchange with residual water in the solvent.

-

Aromatic Protons (Benzyl Group): The five protons of the phenyl ring are expected to appear as a multiplet in the range of 7.20-7.40 ppm.

-

Methylene Protons (Benzyl Group): A singlet corresponding to the two benzylic protons (CH₂) is predicted to be in the range of 4.10-4.30 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Triazole) | 13.0 - 14.0 | Broad Singlet | 1H |

| Aromatic (Phenyl) | 7.20 - 7.40 | Multiplet | 5H |

| Methylene (CH₂) | 4.10 - 4.30 | Singlet | 2H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show the following signals:

-

Triazole Ring Carbons: Two distinct signals are expected for the C3 and C5 carbons of the triazole ring. The carbon bearing the chlorine atom (C3) is anticipated to be in the region of 150-155 ppm, while the carbon attached to the benzyl group (C5) is expected around 158-162 ppm.

-

Benzyl Group Carbons: The phenyl group will show four signals: one for the ipso-carbon (attached to the methylene group), two for the ortho- and meta-carbons, and one for the para-carbon, typically in the range of 127-138 ppm. The methylene carbon is expected to appear around 30-35 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (Triazole, C-Cl) | 150 - 155 |

| C5 (Triazole, C-CH₂) | 158 - 162 |

| C-ipso (Phenyl) | 135 - 138 |

| C-ortho/meta (Phenyl) | 127 - 129 |

| C-para (Phenyl) | 127 - 129 |

| Methylene (CH₂) | 30 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of 5-Benzyl-3-chloro-1H-1,2,4-triazole is expected to display the following characteristic absorption bands:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring[1].

-

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹, typically around 3030-3080 cm⁻¹, are characteristic of the C-H stretching vibrations of the phenyl ring.

-

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹, in the range of 2900-2980 cm⁻¹, are expected for the methylene (CH₂) group.

-

C=N and C=C Ring Stretching: The triazole and phenyl rings will exhibit characteristic stretching vibrations in the fingerprint region, typically between 1400 and 1600 cm⁻¹[1].

-

C-Cl Stretch: A weak to medium absorption band for the C-Cl stretch is expected in the range of 700-800 cm⁻¹.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Broad, Medium |

| C-H Aromatic Stretch | 3030 - 3080 | Medium to Weak |

| C-H Aliphatic Stretch | 2900 - 2980 | Medium to Weak |

| C=N / C=C Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 800 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) ionization is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique that can also be used, particularly for less volatile compounds or for analysis via liquid chromatography-mass spectrometry (LC-MS).

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Predicted Mass Spectrum

The mass spectrum of 5-Benzyl-3-chloro-1H-1,2,4-triazole is expected to show the following key features:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected. Due to the presence of a chlorine atom, this peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Major Fragmentation Pathways:

-

Loss of Benzyl Radical: Cleavage of the C-C bond between the triazole ring and the benzyl group would result in the loss of a benzyl radical (C₇H₇•), leading to a significant fragment ion.

-

Formation of Tropylium Ion: A very common fragmentation pattern for benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

-

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom is also a possible pathway.

-

Ring Cleavage: The triazole ring can undergo cleavage, leading to various smaller fragment ions.

-

Molecular Structure and Fragmentation

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺˙ | 193 | Molecular Ion |

| [M+2]⁺˙ | 195 | Molecular Ion with ³⁷Cl |

| [C₇H₇]⁺ | 91 | Tropylium Ion |

| [M-Cl]⁺ | 158 | Loss of Chlorine |

| [M-C₇H₇]⁺ | 102 | Loss of Benzyl Radical |

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the NMR, IR, and MS spectroscopic data for 5-Benzyl-3-chloro-1H-1,2,4-triazole. The interpretations are grounded in the fundamental principles of spectroscopy and data from structurally related compounds. Experimental verification is essential to confirm these predictions. This guide is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the structural elucidation and characterization of this and similar 1,2,4-triazole derivatives.

References

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Benzyl-3-chloro-1H-1,2,4-triazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, renowned for its diverse pharmacological activities. This guide provides a comprehensive technical overview of a specific, promising derivative: 5-Benzyl-3-chloro-1H-1,2,4-triazole. While direct literature on this exact molecule is sparse, this document extrapolates from established synthetic methodologies and the known reactivity of analogous compounds to present a robust guide for researchers. We will delve into a plausible synthetic pathway, explore the anticipated chemical properties, and discuss the potential applications of this versatile molecule.

The 1,2,4-Triazole Core: A Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is found in numerous clinically approved drugs and agrochemicals, owing to its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] The diverse biological activities associated with 1,2,4-triazole derivatives include antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and herbicidal properties.[2][3][4][5] The specific substitution pattern on the triazole ring is crucial in determining its biological target and efficacy.

Proposed Synthesis of 5-Benzyl-3-chloro-1H-1,2,4-triazole

A logical and efficient synthetic route to the target compound involves a two-step process: first, the synthesis of the 5-benzyl-1H-1,2,4-triazol-3-ol precursor, followed by its chlorination.

Step 1: Synthesis of 5-Benzyl-1H-1,2,4-triazol-3-ol

The formation of the 3-hydroxy-5-substituted-1,2,4-triazole ring can be achieved through the cyclization of an appropriate acyl hydrazide or a related derivative. A common and effective method involves the reaction of a hydrazide with a source of the C3 carbon and N4 nitrogen, such as cyanogen bromide or a similar reagent, followed by cyclization.

Experimental Protocol: Synthesis of 5-Benzyl-1H-1,2,4-triazol-3-ol

Causality: This protocol is based on the well-established reaction of hydrazides with cyanogen bromide to form N-acylaminoguanidine-like intermediates, which then undergo base-catalyzed cyclization to yield the 3-hydroxy-1,2,4-triazole ring. Phenylacetic hydrazide is chosen as the starting material to introduce the desired benzyl group at the 5-position.

Materials:

-

Phenylacetic hydrazide

-

Cyanogen bromide (Caution: Highly toxic)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Preparation of Phenylacetic Hydrazide: Phenylacetic acid is first converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate to yield phenylacetic hydrazide.[6] This is a standard procedure and the product should be purified by recrystallization.

-

Reaction with Cyanogen Bromide: In a well-ventilated fume hood, dissolve phenylacetic hydrazide (1 equivalent) in ethanol. Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol to the cooled hydrazide solution with constant stirring. Extreme caution should be exercised when handling cyanogen bromide.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Cyclization: To the reaction mixture, add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 5-benzyl-1H-1,2,4-triazol-3-ol.

Self-Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The presence of the characteristic hydroxyl proton signal in the NMR spectrum and the correct molecular ion peak in the mass spectrum will validate the successful synthesis.

Caption: Synthesis of 5-Benzyl-1H-1,2,4-triazol-3-ol.

Step 2: Chlorination of 5-Benzyl-1H-1,2,4-triazol-3-ol

The conversion of the 3-hydroxy group to a chloro group is a crucial step. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl3) being a common and effective choice for this type of heterocyclic system.[7]

Experimental Protocol: Synthesis of 5-Benzyl-3-chloro-1H-1,2,4-triazole

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the triazole, converting it into a good leaving group which is subsequently displaced by a chloride ion. The use of a tertiary amine base like N,N-dimethylaniline can facilitate the reaction.

Materials:

-

5-Benzyl-1H-1,2,4-triazol-3-ol

-

Phosphorus oxychloride (POCl3) (Caution: Corrosive and reacts violently with water)

-

N,N-Dimethylaniline (optional)

-

Toluene or another suitable high-boiling inert solvent

-

Ice water

-

Sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

-

In a fume hood, a mixture of 5-benzyl-1H-1,2,4-triazol-3-ol (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is prepared. A high-boiling inert solvent like toluene can be used.

-

A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for 3-5 hours. The reaction progress should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the excess POCl3 is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 5-benzyl-3-chloro-1H-1,2,4-triazole.

Self-Validation: The successful chlorination will be confirmed by the disappearance of the hydroxyl proton signal in the 1H NMR spectrum and the appearance of the correct molecular ion cluster for a chlorine-containing compound in the mass spectrum (M+ and M+2 peaks in an approximate 3:1 ratio).

Caption: Chlorination of the triazole precursor.

Physicochemical and Spectroscopic Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. |

| 1H NMR | Expected signals for the benzyl protons (a singlet for the CH2 and multiplets for the phenyl ring), and a broad singlet for the triazole N-H proton. |

| 13C NMR | Signals corresponding to the carbons of the benzyl group and the two distinct carbons of the triazole ring. |

| Mass Spec. | A characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio). |

Chemical Reactivity and Potential for Further Derivatization

The 3-chloro substituent on the 1,2,4-triazole ring is a key functional group that imparts significant reactivity to the molecule. The carbon atom at the 3-position is electron-deficient and susceptible to nucleophilic substitution.[8] This opens up a vast array of possibilities for creating a library of novel derivatives.

Caption: Reactivity of 5-Benzyl-3-chloro-1H-1,2,4-triazole.

Common nucleophilic substitution reactions could involve:

-

Amination: Reaction with primary or secondary amines to introduce diverse amino functionalities.

-

Thiolation: Reaction with thiols to form 3-thioether derivatives.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to yield 3-ether derivatives.

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing its biological activity and pharmacokinetic profile.

Potential Applications in Drug Discovery and Agrochemicals

Given the broad spectrum of biological activities reported for 1,2,4-triazole derivatives, 5-benzyl-3-chloro-1H-1,2,4-triazole represents a promising scaffold for the development of new therapeutic agents and crop protection chemicals.

-

Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core. The title compound could be explored for its potential to inhibit fungal growth.

-

Anticancer Agents: A number of 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.

-

Antibacterial Agents: The search for new antibiotics is a global health priority, and 1,2,4-triazoles have shown promise as antibacterial agents.[2][3]

-

Herbicides: Triazole-based compounds are also utilized as herbicides in agriculture.[4][5] The herbicidal potential of 5-benzyl-3-chloro-1H-1,2,4-triazole and its derivatives could be a fruitful area of investigation.

The benzyl group at the 5-position can contribute to hydrophobic interactions with biological targets, while the chloro group at the 3-position can act as a key pharmacophoric element or a site for further modification to enhance potency and selectivity.

Conclusion

5-Benzyl-3-chloro-1H-1,2,4-triazole is a molecule with significant untapped potential. While direct experimental data is limited, this guide has outlined a feasible synthetic pathway, predicted its key properties, and highlighted its potential applications based on the well-established chemistry and biology of the 1,2,4-triazole scaffold. The reactivity of the 3-chloro substituent provides a gateway for the creation of diverse chemical libraries, making this compound an attractive starting point for drug discovery and agrochemical research programs. Further investigation into the synthesis and biological evaluation of this and related compounds is highly warranted.

References

-

(No author given). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

-

(No author given). (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Preprints.org. Available at: [Link]

-

(No author given). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). Available at: [Link]

-

(No author given). (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Available at: [Link]

-

Kaur, P., et al. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace by Typeset. Available at: [Link]

-

(No author given). (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

-

(No author given). (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

(No author given). (n.d.). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities | Request PDF. ResearchGate. Available at: [Link]

-

(No author given). (n.d.). The synthesis of 4-acylamino-1,2,4-triazole derivatives in the reaction of α-hydroxyacid hydrazidesand orthoesters | Request PDF. ResearchGate. Available at: [Link]

-

(No author given). (n.d.). How can I do a nucleophilic substitution on a 1,2,3-triazole?. ResearchGate. Available at: [Link]

- (No author given). (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole. Google Patents.

-

(No author given). (2019). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Journal of Heterocyclic Chemistry. Available at: [Link]

-

(No author given). (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health (NIH). Available at: [Link]

-

(No author given). (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. National Institutes of Health (NIH). Available at: [Link]

- (No author given). (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Google Patents.

-

(No author given). (n.d.). (PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological. ResearchGate. Available at: [Link]

-

(No author given). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Available at: [Link]

- (No author given). (n.d.). CN103232338A - Preparation method of phenylacetic acid. Google Patents.

-

(No author given). (n.d.). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

-

(No author given). (n.d.). Full article: Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online. Available at: [Link]

-

(No author given). (n.d.). phenylacetic acid. Organic Syntheses. Available at: [Link]

-

(No author given). (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

-

(No author given). (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

- (No author given). (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.. Google Patents.

-

Biswas, T. (2021). Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).. YouTube. Available at: [Link]

-

(No author given). (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Available at: [Link]

-

(No author given). (n.d.). PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3. OECD Existing Chemicals Database. Available at: [Link]

-

(No author given). (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship. PubMed. Available at: [Link]

-

(No author given). (n.d.). A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. National Institutes of Health (NIH). Available at: [Link]

-

(No author given). (2006). Phenylacetic acid + Lead acetate. Sciencemadness.org. Available at: [Link]

-

(No author given). (n.d.). Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors | Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]

-

(No author given). (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(No author given). (n.d.). Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group | Request PDF. ResearchGate. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub: are you are robot? [sci-hub.box]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

Discovery and history of 1,2,4-triazole derivatives

An In-Depth Technical Guide to the Discovery and History of 1,2,4-Triazole Derivatives

Abstract

The 1,2,4-triazole scaffold, a five-membered heterocyclic ring containing three nitrogen atoms, represents one of the most significant structural motifs in modern chemistry. Its derivatives have become indispensable tools in both medicine and agriculture, primarily due to their potent and broad-spectrum biological activities. This guide provides a comprehensive exploration of the 1,2,4-triazole core, tracing its journey from initial discovery and the development of foundational synthetic methods to its revolutionary impact as a cornerstone of antifungal drug development and a vital component in crop protection. We will examine the key chemical principles, chronicle the major therapeutic and agrochemical breakthroughs, and detail the experimental methodologies that have defined this remarkable class of compounds.

Chapter 1: The Genesis of a Scaffold - Discovery and Foundational Synthesis

The story of 1,2,4-triazoles is one of gradual discovery and chemical ingenuity. The initial identification of this heterocyclic system laid the groundwork for over a century of synthetic innovation, transforming a chemical curiosity into a privileged scaffold for bioactive compound design.

Initial Discovery

The carbon-nitrogen ring system known as triazole was first named in 1885 by Bladin.[1][2] This discovery marked the entry of this heterocyclic family into the annals of organic chemistry. The initial challenge was not just identification, but the development of reliable methods to construct the triazole ring, a task that occupied chemists for decades.

Foundational Synthetic Methodologies

The early development of 1,2,4-triazole chemistry was defined by a few robust, albeit often harsh, synthetic reactions that became the workhorses for creating the core ring structure. These methods provided the first reliable access to triazole derivatives, enabling the initial exploration of their properties.

The Pellizzari Reaction: First reported by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3] The primary driving force for this reaction is the elimination of water at high temperatures. The causality behind this choice of harsh conditions lies in the need to overcome the activation energy for the cyclodehydration steps. While effective, the high temperatures (often over 200°C) and potential for low yields limited its initial scope.[3]

The Einhorn-Brunner Reaction: This method involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles.[1] This reaction offered an alternative pathway, expanding the toolkit for chemists seeking to build substituted triazole rings. For example, the reaction of N-formyl benzamide with phenylhydrazine produces 1,5-diphenyl-1,2,4-triazole.[1][2]

Experimental Protocol: Classical Pellizzari Reaction

-

Objective: Synthesize 3,5-diphenyl-1,2,4-triazole.

-

Materials: Benzamide, Benzoyl hydrazide.

-

Procedure:

-

Combine equimolar amounts of benzamide and benzoyl hydrazide in a round-bottom flask equipped with a condenser.

-

Heat the mixture in an oil bath to 200-220°C.

-

Maintain the temperature for 2-4 hours. The reaction mixture will solidify upon completion.

-

Cool the reaction vessel to room temperature.

-

Recrystallize the solid product from ethanol to purify the 3,5-diphenyl-1,2,4-triazole.

-

-

Self-Validation: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (NMR, IR). The expected outcome is a crystalline solid with a melting point consistent with the literature value for 3,5-diphenyl-1,2,4-triazole.[1]

Diagram: General Mechanism of the Pellizzari Reaction

Caption: The Pellizzari reaction proceeds via condensation and subsequent cyclodehydration.

The Modern Synthesis Evolution

While classical methods were foundational, modern drug development demands higher efficiency, greater functional group tolerance, and milder conditions. This necessity drove the evolution of 1,2,4-triazole synthesis. Contemporary methods often employ metal catalysis (notably copper) and alternative energy sources like microwave irradiation to dramatically improve yields and reduce reaction times.[3][4] These advanced protocols, such as copper-catalyzed oxidative coupling reactions or one-pot multicomponent syntheses, allow for the construction of complex, highly functionalized triazole derivatives that were inaccessible through classical means.[4][5]

Chapter 2: A Medical Revolution - The Rise of Triazole Antifungals

The transition of 1,2,4-triazoles from chemical entities to life-saving medicines began with the discovery of their profound antifungal activity. This chapter chronicles the development of triazole antifungals, from their mechanism of action to the key drugs that define modern therapy.

Mechanism of Action: Targeting Fungal Viability

The efficacy of triazole antifungals stems from a highly specific and potent mechanism of action. They are powerful inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6]

-

Ergosterol Synthesis: This enzyme is a critical component in the fungal biosynthetic pathway for ergosterol, the primary sterol in fungal cell membranes. Ergosterol is analogous to cholesterol in mammalian cells and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[6][7]

-

Inhibition and Consequences: The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, while the substituted side chains interact with the surrounding apoprotein. This binding prevents the demethylation of lanosterol, a crucial step in ergosterol production.[6] The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death.[8] This fungistatic or fungicidal action is the basis of their therapeutic effect.[9]

Diagram: Triazole Antifungal Mechanism of Action

Caption: Triazoles block ergosterol synthesis by inhibiting the CYP51 enzyme.

Key Therapeutic Milestones

The development of triazole antifungals, which began in the 1970s, has occurred in waves, with each generation offering significant improvements in spectrum, safety, and pharmacokinetics.[6]

| Drug | Generation | Year of Introduction (Approx.) | Key Structural/Pharmacokinetic Features | Primary Clinical Applications |

| Fluconazole | First | 1990 | Small, water-soluble molecule. Excellent bioavailability and predictable pharmacokinetics.[10] | Treatment of Candida infections (candidemia, mucosal candidiasis).[10][11] |

| Itraconazole | First | 1992 | Lipophilic molecule, broader spectrum. Absorption is variable; improved with cyclodextrin solution.[10] | Broader spectrum including Aspergillus and endemic mycoses like histoplasmosis.[12] |

| Voriconazole | Second | 2002 | Broader spectrum than fluconazole, potent against Aspergillus.[9] | First-line treatment for invasive aspergillosis.[13] |

| Posaconazole | Second | 2006 | Structurally related to itraconazole with a very broad spectrum of activity.[14] | Prophylaxis and treatment of invasive fungal infections, including zygomycosis.[14] |

Fluconazole: Represented a major therapeutic advance. Its water solubility and high bioavailability meant it could be administered orally with reliability, making it a first-line agent for many Candida infections.[10]

Itraconazole: Offered a broader spectrum of activity compared to fluconazole. However, its utility was initially hampered by poor and variable oral absorption. The development of an oral solution using a cyclodextrin carrier significantly improved its pharmacokinetic profile.[10]

Voriconazole: A second-generation agent that became the gold standard for treating invasive aspergillosis. Its synthesis is complex, requiring careful stereochemical control to produce the desired enantiomer, a challenge that has spurred the development of novel synthetic routes.[15][16][17]

Experimental Protocol: Key Step in Modern Voriconazole Synthesis

-

Objective: Stereoselective addition to a ketone precursor, a critical step in establishing the correct stereochemistry of Voriconazole.

-

Rationale: The biological activity of Voriconazole is highly dependent on its stereochemistry. Catalytic asymmetric synthesis provides a more efficient and environmentally friendly route to the desired enantiomer compared to classical resolution.

-

Procedure (Conceptual, based on asymmetric synthesis principles):

-

Dissolve the α-chloro ketone precursor (1-(2,4-difluorophenyl)-2-chloroethanone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).[13]

-

Cool the solution to a low temperature (e.g., -78°C).

-

In a separate flask, prepare the chiral catalyst system. This may involve a metal salt (e.g., a Gadolinium complex) and a chiral ligand.[13]

-

Add the catalyst solution to the ketone precursor.

-

Slowly add a silyl cyanide reagent (e.g., trimethylsilyl cyanide) to the reaction mixture. The chiral catalyst directs the addition to one face of the carbonyl, establishing the stereocenter.

-

Allow the reaction to proceed for several hours until completion, monitoring by TLC.

-